molecular formula C19H14Cl2N2O2 B2368176 1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-49-4

1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2368176
CAS No.: 941952-49-4
M. Wt: 373.23
InChI Key: OLRDMEZRUKLSKG-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core substituted with chlorobenzyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 3-chlorobenzoyl chloride to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the benzyl and phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-(3-fluorophenyl)urea: Similar in structure but contains a urea moiety instead of a dihydropyridine core.

    2-(3’-chlorobenzyloxy)phenylboronic acid: Features a boronic acid group and is used in different chemical contexts.

Uniqueness

1-(2-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRDMEZRUKLSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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